![molecular formula C8H5NO2S B3045331 2H-1,3-Benzothiazine-2,4(3H)-dione CAS No. 10512-65-9](/img/structure/B3045331.png)
2H-1,3-Benzothiazine-2,4(3H)-dione
Overview
Description
2H-1,3-Benzothiazine-2,4(3H)-dione is a chemical compound. There are several variants of this compound, such as 3-(p-chlorophenyl)-2H-1,3-benzothiazine-2,4(3H)-dithione , 3-(p-METHOXYPHENYL)-2H-1,3-BENZOTHIAZINE-2,4(3H)-DITHIONE , and 3-(o-METHOXYPHENYL)-2H-1,3-BENZOTHIAZINE-2,4(3H)-DITHIONE .
Synthesis Analysis
The synthesis of 2H-1,3-Benzothiazine-2,4(3H)-dione involves complex chemical reactions. The exact process can vary depending on the specific variant of the compound .Molecular Structure Analysis
The molecular structure of 2H-1,3-Benzothiazine-2,4(3H)-dione can be analyzed using various spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR) and ultraviolet-visible spectroscopy (UV-Vis) .Chemical Reactions Analysis
The chemical reactions involving 2H-1,3-Benzothiazine-2,4(3H)-dione can be complex and depend on the specific conditions and reactants used .Physical And Chemical Properties Analysis
The physical and chemical properties of 2H-1,3-Benzothiazine-2,4(3H)-dione can be analyzed using various methods, including FTIR and UV-Vis spectroscopy .Scientific Research Applications
Fungicide Applications
“2H-1,3-Benzothiazine-2,4(3H)-dione” has been used in the design and synthesis of novel strobilurins, which are potent fungicide candidates . These compounds have been tested against various phytopathogenic fungi and have shown substantial and broad-spectrum antifungal activities . For example, compound 7b exhibited 100%, 80%, 90%, and 90% antifungal activity (in vitro) against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis at 300 μg/mL, respectively . This compound also showed 85% greenhouse inhibition activity (in vivo) against E. graminis even at 0.2 μg/mL .
Crop Protection
The compound has been used in the development of agrochemicals for crop protection . The application of antifungal agrochemicals remains an effective strategy to fight against phytopathogenic fungi and oomycetes that have caused dramatic crop yield losses . Strobilurin fungicides, first isolated from fermentations of Stroblurus tenacellus, have become one of the potent and successful classes of antifungal agrochemicals .
Structural Optimization Design
The compound has been used in the structural optimization design of novel strobilurins . Based on the effective concentration (EC50) against C. arachidicola, the built CoMSIA model provided a useful reference for the further structural optimization design .
Mechanism of Action
Mode of Action
It’s known that various benzothiazines possess anti-inflammatory, antimicrobial, and antiproliferative properties . This suggests that they interact with their targets to modulate these biological processes.
Biochemical Pathways
Given the known biological activities of benzothiazines, it can be inferred that they likely interact with pathways related to inflammation, microbial growth, and cell proliferation .
Result of Action
Given the known biological activities of benzothiazines, it can be inferred that they likely result in reduced inflammation, inhibited microbial growth, and suppressed cell proliferation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-benzothiazine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQGCATXOBZJQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)S2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393079 | |
Record name | 2H-1,3-Benzothiazine-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,3-Benzothiazine-2,4(3H)-dione | |
CAS RN |
10512-65-9 | |
Record name | 2H-1,3-Benzothiazine-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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